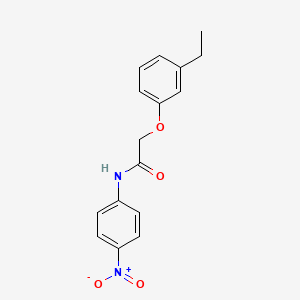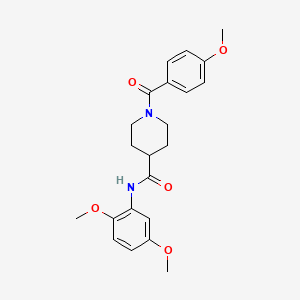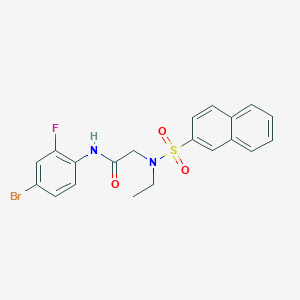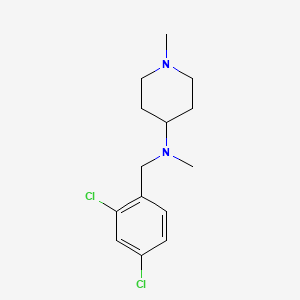
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide, also known as A-740003, is a selective antagonist of P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is expressed in various cells of the immune system and plays a critical role in immune responses. A-740003 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Mécanisme D'action
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide is a selective antagonist of P2X7 receptor, which is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the induction of apoptosis in immune cells. This compound blocks the activation of P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and inhibiting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce chronic pain and inflammation by inhibiting the release of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis. In addition, this compound has been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity for P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One limitation is its solubility, which can be a challenge in some experimental settings. Another limitation is its potential toxicity, which requires careful consideration of dosage and exposure time.
Orientations Futures
There are several future directions for the study of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide. One direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of P2X7 receptor in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide involves several steps. The first step is the conversion of 4-nitrophenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 3-ethylphenol in the presence of a base, such as triethylamine, to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to yield the carboxylic acid. The carboxylic acid is then coupled with 2-aminoethanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the amide.
Applications De Recherche Scientifique
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to be effective in reducing chronic pain and inflammation in animal models. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-4-3-5-15(10-12)22-11-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZSVGUVJLYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220765.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)



![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5220818.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)